molecular formula C20H28N2O3 B8040733 tert-Butyl (6-((diethylamino)methyl)-5-hydroxynaphthalen-1-yl)carbamate CAS No. 1630086-22-4

tert-Butyl (6-((diethylamino)methyl)-5-hydroxynaphthalen-1-yl)carbamate

Cat. No.: B8040733
CAS No.: 1630086-22-4
M. Wt: 344.4 g/mol
InChI Key: HUJVIXVNRMGGAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CAS No.: 1630086-22-4 Molecular Formula: C₂₀H₂₈N₂O₃ Molecular Weight: 344.45 g/mol This compound features a naphthalene core substituted with a hydroxyl (-OH) group at position 5, a diethylaminomethyl (-CH₂N(CH₂CH₃)₂) group at position 6, and a tert-butyl carbamate (-O(CO)NH-t-Bu) moiety at position 1. The structure combines aromaticity, hydrogen-bonding capability (via -OH), and basicity (via the tertiary amine), making it a versatile intermediate in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name

tert-butyl N-[6-(diethylaminomethyl)-5-hydroxynaphthalen-1-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c1-6-22(7-2)13-14-11-12-15-16(18(14)23)9-8-10-17(15)21-19(24)25-20(3,4)5/h8-12,23H,6-7,13H2,1-5H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJVIXVNRMGGAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C2=C(C=C1)C(=CC=C2)NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101134980
Record name 1,1-Dimethylethyl N-[6-[(diethylamino)methyl]-5-hydroxy-1-naphthalenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101134980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630086-22-4
Record name 1,1-Dimethylethyl N-[6-[(diethylamino)methyl]-5-hydroxy-1-naphthalenyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1630086-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[6-[(diethylamino)methyl]-5-hydroxy-1-naphthalenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101134980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Chloromethylation of 5-Hydroxynaphthalen-1-amine

The synthesis begins with 5-hydroxynaphthalen-1-amine as the starting material. Chloromethylation at position 6 is achieved via the Blanc chloromethylation reaction , leveraging the hydroxyl group’s activating effect to direct electrophilic substitution.

Conditions :

  • Reagents : Formaldehyde (HCHO), hydrochloric acid (HCl), zinc chloride (ZnCl₂).

  • Solvent : Dichloroethane or acetic acid.

  • Reaction Time : 6–12 hours at 40–60°C.

Mechanism :
The hydroxyl group at position 5 activates the naphthalene ring, directing chloromethylation to position 6 (para to the hydroxyl). ZnCl₂ acts as a Lewis acid catalyst, facilitating the formation of a chloromethyl electrophile.

Product :
5-Hydroxy-6-(chloromethyl)naphthalen-1-amine (Yield: 65–75%).

Step 2: Boc Protection of the Primary Amine

The primary amine at position 1 is protected using di-tert-butyl dicarbonate (Boc anhydride) under mild basic conditions.

Conditions :

  • Reagents : Boc₂O, triethylamine (TEA), catalytic 4-dimethylaminopyridine (DMAP).

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

  • Reaction Time : 2–4 hours at 0–25°C.

Product :
tert-Butyl (5-hydroxy-6-(chloromethyl)naphthalen-1-yl)carbamate (Yield: 85–90%).

Step 3: Displacement of Chloride with Diethylamine

The chloromethyl group undergoes nucleophilic substitution with diethylamine to introduce the diethylaminomethyl moiety.

Conditions :

  • Reagents : Diethylamine (excess), potassium carbonate (K₂CO₃).

  • Solvent : Dimethylformamide (DMF) or acetonitrile.

  • Reaction Time : 12–24 hours at 60–80°C.

Mechanism :
K₂CO₃ deprotonates diethylamine, enhancing its nucleophilicity. The reaction proceeds via an SN2 mechanism, displacing chloride with the diethylamino group.

Product :
tert-Butyl (6-((diethylamino)methyl)-5-hydroxynaphthalen-1-yl)carbamate (Yield: 70–80%).

Route 2: Reductive Amination of a Formyl Intermediate

Step 1: Boc Protection of 5-Hydroxynaphthalen-1-amine

The primary amine is first protected to avoid side reactions during subsequent steps.

Conditions : Identical to Route 1, Step 2.
Product : tert-Butyl (5-hydroxynaphthalen-1-yl)carbamate (Yield: 90–95%).

Step 2: Vilsmeier-Haack Formylation at Position 6

A formyl group is introduced at position 6 using the Vilsmeier-Haack reaction .

Conditions :

  • Reagents : Phosphorus oxychloride (POCl₃), dimethylformamide (DMF).

  • Solvent : 1,2-Dichloroethane.

  • Reaction Time : 4–6 hours at 0–10°C.

Product :
tert-Butyl (5-hydroxy-6-formylnaphthalen-1-yl)carbamate (Yield: 60–70%).

Step 3: Reductive Amination with Diethylamine

The formyl group is converted to diethylaminomethyl via reductive amination .

Conditions :

  • Reagents : Diethylamine, sodium cyanoborohydride (NaBH₃CN).

  • Solvent : Methanol or ethanol.

  • Reaction Time : 12–24 hours at 25–40°C.

Mechanism :
The aldehyde reacts with diethylamine to form an imine intermediate, which is reduced in situ by NaBH₃CN.

Product :
This compound (Yield: 65–75%).

Comparative Analysis of Routes

Parameter Route 1 (Chloromethylation) Route 2 (Reductive Amination)
Key Step ChloromethylationFormylation and Reductive Amination
Yield 70–80%65–75%
Regioselectivity High (directed by –OH group)Moderate (requires precise conditions)
Functional Group Tolerance Sensitive to Boc deprotectionCompatible with Boc group
Scalability Suitable for large-scaleLimited by formylation efficiency

Optimization and Challenges

Chloromethylation (Route 1)

  • Challenge : Acidic conditions (HCl/ZnCl₂) may hydrolyze the Boc group.

  • Solution : Perform chloromethylation before Boc protection or use a temporary hydroxyl protecting group (e.g., TBS ether).

Reductive Amination (Route 2)

  • Challenge : Over-reduction of the formyl group to –CH₂OH.

  • Solution : Use excess diethylamine and controlled stoichiometry of NaBH₃CN .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (6-((diethylamino)methyl)-5-hydroxynaphthalen-1-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (6-((diethylamino)methyl)-5-hydroxynaphthalen-1-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable building block in organic synthesis .

Biology and Medicine

In biology and medicine, this compound can be used in the development of pharmaceuticals. Its ability to interact with biological molecules makes it a potential candidate for drug design and discovery .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of tert-Butyl (6-((diethylamino)methyl)-5-hydroxynaphthalen-1-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The following compounds exhibit structural or functional similarities (data from ):

Compound Name CAS No. Similarity Score Key Structural Differences
tert-Butyl ((2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate 1426129-50-1 0.95 Hexane backbone with diphenyl and amino groups; lacks naphthalene
(R)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate 90719-32-7 0.90 Biphenyl substituent; propanol backbone
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate 1799420-92-0 N/A Pyrimidine core with fluorine and methyl groups; smaller molecular weight (257.26 g/mol)
tert-Butyl (5-(6-(benzyloxy)-5-(trifluoromethyl)naphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate 1296716-89-6 N/A Naphthalene with benzyloxy and trifluoromethyl groups; dioxane ring (MW: 531.56 g/mol)

Key Observations :

  • Backbone Diversity : The target compound’s naphthalene core distinguishes it from aliphatic (e.g., hexane) or heteroaromatic (e.g., pyrimidine) analogs. Naphthalene’s planar structure enhances π-π stacking in biological targets compared to pyrimidine derivatives .

Physicochemical Properties

Property Target Compound Pyrimidine Analog (CAS 1799420-92-0) Dioxane Analog (CAS 1296716-89-6)
Molecular Weight 344.45 g/mol 257.26 g/mol 531.56 g/mol
Solubility Likely moderate (polar -OH and amine) Higher (smaller size, polar pyrimidine) Lower (bulky trifluoromethyl, dioxane)
Stability Acid-labile (tert-butyl carbamate) Stable under neutral conditions Sensitive to hydrolysis (dioxane)

Key Observations :

  • The target compound’s molecular weight places it between smaller pyrimidine-based analogs and larger naphthalene derivatives. Its solubility profile may favor pharmaceutical formulation over highly lipophilic analogs like CAS 1296716-89-6 .

Q & A

Q. What synthetic methodologies are recommended for preparing tert-Butyl (6-((diethylamino)methyl)-5-hydroxynaphthalen-1-yl)carbamate?

Methodological Answer: The synthesis typically involves multi-step protection-deprotection strategies. For example:

Aminomethylation : React naphthalene derivatives with diethylamine via Mannich-type reactions to introduce the diethylaminomethyl group .

Hydroxylation : Oxidize the naphthalene ring at the 5-position using catalytic systems (e.g., Pd/oxazolidinone) to ensure regioselectivity .

Carbamate Formation : Protect the amine group with tert-butyl carbamate (Boc) using Boc anhydride in dichloromethane (DCM) under inert conditions .

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC.
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients).

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
AminomethylationDiethylamine, formaldehyde, HCl, 80°C65–75
Boc ProtectionBoc₂O, DCM, DMAP, RT, 12 h85–90

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Identify aromatic protons (δ 6.8–8.2 ppm), hydroxyl (δ 5.5–6.0 ppm), and diethylamino groups (δ 2.4–3.0 ppm) .
  • ¹³C NMR : Confirm carbamate carbonyl (δ 155–160 ppm) and naphthalene carbons .

X-ray Crystallography : Resolve molecular geometry using SHELX programs (e.g., SHELXL for refinement). Address disorder or twinning via iterative least-squares methods .

Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or MALDI-TOF.

Q. Example NMR Data (Hypothetical) :

Proton GroupChemical Shift (δ, ppm)Multiplicity
Aromatic H7.2–8.1Multiplet
-OH5.8Singlet
N(CH₂CH₃)₂2.6–3.0Quartet

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .

Storage : Store at 2–8°C in airtight containers, away from strong acids/oxidizers .

Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste .

Q. How can structural discrepancies in crystallographic data be resolved during refinement?

Methodological Answer:

Software Tools : Use SHELXL for high-resolution refinement. Apply TWIN/BASF commands to model twinning .

Disorder Handling : Split occupancy for disordered atoms (e.g., diethylamino groups) and constrain thermal parameters.

Validation : Cross-check with PLATON or CCDC Mercury to ensure geometric accuracy .

Case Study :
In a related carbamate, SHELXL refinement reduced R-factor from 0.12 to 0.05 by modeling rotational disorder in the tert-butyl group .

Q. What strategies improve reaction yield and purity in large-scale synthesis?

Methodological Answer:

Catalytic Optimization : Screen Pd/Cu catalysts for aminomethylation to reduce side products .

Solvent Selection : Use DMF or THF for Boc protection to enhance solubility and reaction homogeneity .

Purification : Employ flash chromatography (gradient elution) or recrystallization (ethanol/water) for >95% purity .

Q. Table 2: Yield Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature70–80°C↑ Yield by 15%
Catalyst Loading5 mol% Pd↑ Conversion by 20%

Q. How can researchers address gaps in toxicological and ecological data for this compound?

Methodological Answer:

In Vitro Assays :

  • Ames Test : Assess mutagenicity using Salmonella strains (OECD 471).
  • Daphnia Acute Toxicity : Determine EC₅₀ values per OECD 202 .

Computational Modeling : Predict eco-toxicity using EPI Suite or QSAR models .

Metabolite Tracking : Use LC-MS to identify degradation products under UV/oxidizing conditions .

Note : Acute toxicity data for similar carbamates show LC₅₀ > 100 mg/L in fish, suggesting moderate environmental risk .

Q. What experimental approaches elucidate degradation pathways under varying pH conditions?

Methodological Answer:

Forced Degradation Studies :

  • Acidic Conditions : Reflux in 0.1M HCl (40°C, 24 h); monitor via HPLC .
  • Basic Conditions : Treat with 0.1M NaOH; identify hydrolysis products (e.g., free amine) .

Kinetic Analysis : Calculate half-life (t₁/₂) using Arrhenius plots at 25–60°C.

Key Finding : In related compounds, carbamate bonds hydrolyze faster at pH > 10, with t₁/₂ < 2 hours .

Q. How can computational tools predict intermolecular interactions in solid-state structures?

Methodological Answer:

Hirshfeld Surface Analysis : Map close contacts (e.g., O-H···N hydrogen bonds) using CrystalExplorer .

DFT Calculations : Optimize geometry at B3LYP/6-31G* level to compare experimental vs. theoretical bond lengths .

Example : A carbamate derivative showed 95% agreement between calculated and experimental C=O bond lengths (1.21 Å vs. 1.22 Å) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.